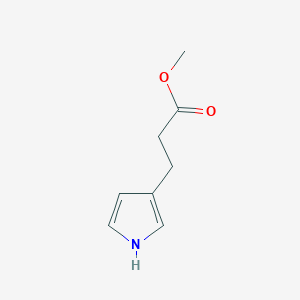
2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features a unique structure combining an isoindoline core with a tert-butyl group and a sulfanylidene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isoindoline derivatives with tert-butyl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The sulfanylidene moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Substitution reactions often require strong bases or acids, depending on the nature of the substituent.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
科学研究应用
2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of 2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfanylidene moiety may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
相似化合物的比较
- 2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-imidazole-1-carboxylate
- 2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-indole-1-one
Comparison: 2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindoline core, which distinguishes it from other similar compounds that may have imidazole or indole cores. This structural difference can lead to variations in chemical reactivity and biological activity, making this compound a valuable compound for specific applications.
属性
CAS 编号 |
17796-75-7 |
|---|---|
分子式 |
C12H13NOS |
分子量 |
219.30 g/mol |
IUPAC 名称 |
2-tert-butyl-3-sulfanylideneisoindol-1-one |
InChI |
InChI=1S/C12H13NOS/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(13)15/h4-7H,1-3H3 |
InChI 键 |
YEDLHQPLCQKBGW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=O)C2=CC=CC=C2C1=S |
规范 SMILES |
CC(C)(C)N1C(=O)C2=CC=CC=C2C1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


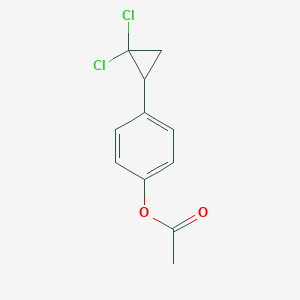
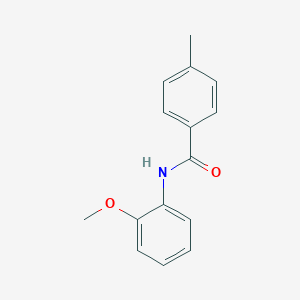
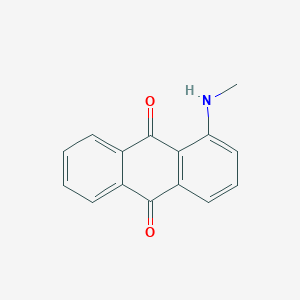
![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)
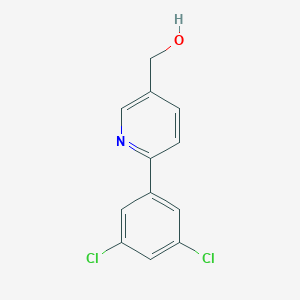
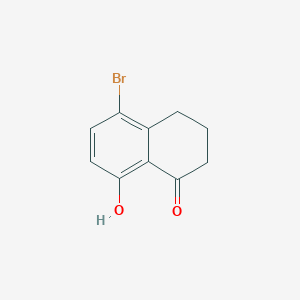
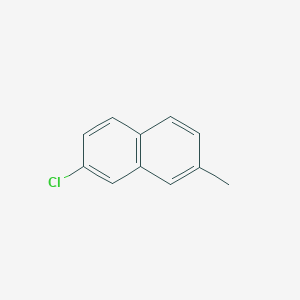
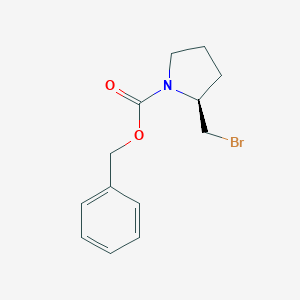
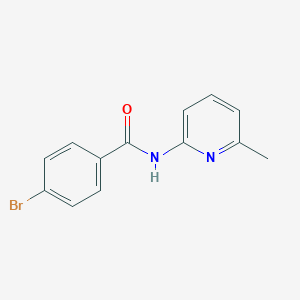
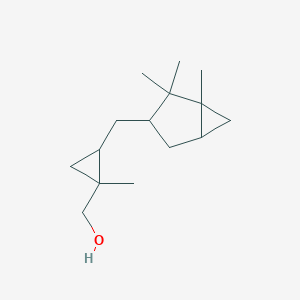
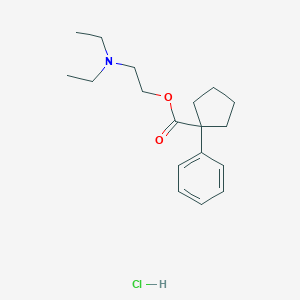
![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)
![2-[(3-fluorophenoxy)methyl]benzoic Acid](/img/structure/B172564.png)
